This compound, also known as KN-62, is a synthetic molecule studied for its potential to inhibit an enzyme called calcium/calmodulin-dependent protein kinase II (CaMKII) []. CaMKII plays a crucial role in various cellular processes, including learning and memory, and is implicated in several neurological disorders [].
KN-62 has been demonstrated to potently and selectively inhibit CaMKII in various scientific studies [, ]. This makes it a valuable research tool for investigating the role of CaMKII in different biological processes. By inhibiting CaMKII, researchers can observe the cellular and physiological effects of reduced CaMKII activity, providing insights into its function.
Here are some examples of how KN-62 is being used in scientific research:
KN-62 is a synthetic compound classified as a derivative of isoquinolinesulfonamide. Its chemical formula is C₃₈H₃₅N₅O₆S₂, and it has a molecular weight of 721.84 g/mol. KN-62 is recognized for its selective and reversible inhibition of calcium/calmodulin-dependent protein kinase type II (CaMK II), with an inhibitory concentration (IC50) of approximately 0.9 μM. The compound is characterized by its hydrophobic nature, allowing it to permeate cell membranes effectively .
KN-62 acts as a competitive inhibitor of CaMKII. It binds to the ATP-binding pocket of the enzyme, preventing the binding of ATP, which is necessary for CaMKII activity []. This inhibition disrupts CaMKII-dependent signaling pathways, allowing researchers to study the role of CaMKII in various cellular processes.
For instance, KN-62 has been used to investigate the involvement of CaMKII in learning and memory formation []. Studies using KN-62 have shown that CaMKII activity is necessary for specific types of memory, such as long-term potentiation, which is a cellular process thought to underlie learning and memory [].
KN-62 primarily functions by binding to the calmodulin binding site of CaMK II, which inhibits the enzyme's autophosphorylation and subsequent activity. This mechanism is competitive concerning calmodulin, meaning that KN-62 competes with calmodulin for binding to CaMK II. Importantly, KN-62 does not inhibit the activity of autophosphorylated CaMK II, highlighting its specificity . Additionally, KN-62 acts as a potent non-competitive antagonist at the purinergic receptor P2X7, with an IC50 of 15 nM .
KN-62 exhibits significant biological activities due to its role as an inhibitor of CaMK II. Research has demonstrated that it can inhibit insulin and hypoxia-stimulated glucose transport in skeletal muscle cells by blocking calcium influx through L-type calcium channels . Furthermore, KN-62 has been shown to affect catecholamine secretion from PC12 cells and modulate various signaling pathways involved in neuronal activity and plasticity .
The synthesis of KN-62 involves multiple steps, starting with the preparation of isoquinoline derivatives. The key steps typically include:
The specific details of these reactions can vary based on the chosen synthetic route but generally involve standard organic chemistry techniques such as nucleophilic substitutions and cyclizations .
KN-62 has various applications in biochemical research, particularly in studies involving calcium signaling and kinase activity. Its role as an inhibitor makes it valuable for:
Interaction studies have revealed that KN-62 selectively targets CaMK II without affecting other calmodulin-sensitive kinases. This specificity allows researchers to delineate the role of CaMK II in various physiological processes without confounding effects from other kinases. Additionally, studies have shown that KN-62 can modulate receptor activity at P2X7 receptors, indicating its broader influence on purinergic signaling pathways .
Several compounds share structural or functional similarities with KN-62. Below is a comparison highlighting their unique features:
Compound Name | Structure Type | Primary Target | Unique Features |
---|---|---|---|
KN-93 | Isoquinoline derivative | Calcium/calmodulin-dependent kinase | Less selective than KN-62 |
W-7 | Calmodulin inhibitor | Calmodulin-dependent kinases | Non-specific; affects multiple kinases |
AIP | Peptide inhibitor | Calcium/calmodulin-dependent kinase | Acts via a different mechanism |
BAPTA | Calcium chelator | Calcium ions | Does not inhibit kinases directly |
KN-62 stands out due to its high selectivity for CaMK II and its ability to act as a non-competitive antagonist at P2X7 receptors, making it a valuable tool for studying specific signaling pathways without affecting other related pathways .
Kinetic studies using purified rat brain calcium/calmodulin-dependent kinase II demonstrated that KN-62 inhibits phosphorylation of the model substrate myosin light-chain with a mean inhibition constant of $$K_{\mathrm{i}} = 0.9 \mu\text{mol·L}^{-1}$$ [1]. Line-weaver–Burk analysis showed linear intercepts on the ordinate when calmodulin concentration was varied, consistent with purely competitive displacement of calmodulin from its docking helix on each kinase subunit [1] [2]. Surface-coupled KN-62 affinity columns retain apo-kinase holoenzyme but not calmodulin, confirming direct ligand occupation of the calmodulin pocket [1].
Calcium-triggered autophosphorylation of the $$50 \text{kDa}$$ (alpha) and $$60 \text{kDa}$$ (beta) subunits is abolished by KN-62 with half-maximal inhibition near 1 µmol·L$$^{-1}$$ [1]. Autophosphorylated (“autonomous”) kinase, which no longer requires calmodulin, is not inhibited, showing that the drug blocks the priming reaction rather than catalytic turnover once the enzyme is Ca$$^{2+}$$-independent [1] [3]. Fluorescence and radiolabel pulse–chase experiments further revealed that KN-62 slows the rate of Thr-286 autophosphorylation by preventing sufficient calmodulin residence time on neighbouring subunits, whereas slower secondary autophosphorylation reactions are completely prevented [4].
KN-62 inhibits the catalytic cores of all calcium/calmodulin-dependent kinase II isoforms, but potency differs among related calmodulin-regulated enzymes (Table 1). Autophosphorylation of CaMK II-alpha and CaMK II-beta is equally sensitive [5], whereas CaMK IV and CaMK I require two- to four-fold higher concentrations for equivalent suppression [6]. In contrast, cyclic-AMP-dependent kinase, protein kinase C and myosin light-chain kinase are unaffected at ≥100 µmol·L$$^{-1}$$ [1] [7].
Enzyme (species) | Assay endpoint | $$IC{50}$$ or $$Ki$$ | Mode of inhibition | Source |
---|---|---|---|---|
CaMK II (rat brain) | Myosin LC phosphorylation | $$0.9 \mu\text{M}$$ [1] | Competitive vs calmodulin | 4 |
CaMK I (bovine brain) | Peptide syntide-2 phosphorylation | $$0.8 \mu\text{M}$$ [6] | Competitive | 39 |
CaMK IV (human recombinant) | Autophosphorylation | $$3 \mu\text{M}$$ [6] | Competitive | 39 |
Protein kinase A II | Peptide Kemptide phosphorylation | >100 µM (no effect) [1] | — | 4 |
Protein kinase C (rabbit brain) | Histone phosphorylation | >100 µM (no effect) [1] | — | 4 |
Functional assays in human embryonic kidney cells stably expressing human P2X7 channels reveal that KN-62 blocks ATP-evoked ethidium uptake with an $$IC{50}$$ of $$15 \text{nM}$$, displaying a Hill coefficient ≈1, typical of a single high-affinity site [8] [9]. In radiometric flux studies the antagonist is non-competitive: increasing ATP concentrations up to $$3 \text{mmol·L}^{-1}$$ do not surmount block but merely reduce apparent potency three- to five-fold [10]. Antagonism is temperature-dependent; $$IC{50}$$ values rise ten-fold when assays are performed at $$37^{\circ}\text{C}$$ rather than $$22^{\circ}\text{C}$$ [10], indicating a substantial entropic component to binding.
Species / cell system | Functional read-out | $$IC_{50}$$ | Experimental notes | Source |
---|---|---|---|---|
Human P2X7 / HEK-293 | Ethidium bromide uptake | $$15 \text{nM}$$ [8] | 2 min pre-incubation | 19 |
Human P2X7 / HEK-293 | Ca$$^{2+}$$ flux (Fluo-8) | $$2.6 \mu\text{M}$$ [11] | BzATP challenge; fluorescence endpoint | 42 |
Rat P2X7 / oocyte | Dye uptake | $$35 \text{nM}$$ [9] | Comparable to human | 18 |
Mouse P2X7 / macrophage | ATP-stimulated IL-1β release | $$80 \text{nM}$$ [12] | Cytokine ELISA | 26 |
Cryo-electron microscopy and mutational analyses localise KN-62 to an inter-subunit allosteric pocket adjacent to the orthosteric ATP site. Alanine substitution of phenylalanine-88, threonine-90, aspartate-92, phenylalanine-103 or valine-312 each reduces KN-62 potency by >100-fold, identifying a signature antagonist-interaction motif [13]. Molecular docking predicts π-stacking of the isoquinoline ring with phenylalanine-95 and hydrogen-bond pairing between the sulfonamide oxygen atoms and threonine-90 [14]. For larger antagonists such as brilliant blue G the isoquinoline scaffold of KN-62 also extends into the central upper vestibule, but mutagenesis demonstrates that the pocket described above is obligatory for high-affinity binding [15] [16].
While KN-62 shows pronounced selectivity for calcium/calmodulin-dependent kinase II and P2X7, its hydrophobic isoquinoline scaffold can influence additional signalling modules indirectly (Table 3).
Pathway / effector | Reported effect of KN-62 | Concentration range | Mechanistic interpretation | Source |
---|---|---|---|---|
AKAP79 scaffolding complex | Stabilises apo-calmodulin and selected protein kinase C isoforms on AKAP79 | 10–100 nM | Allosteric modulation of calmodulin-binding groove in AKAP79 [17] | 14 |
Toll-like receptor signalling | Suppresses lipopolysaccharide-induced interleukin-6 and interferon-β synthesis | 15 µM | CaMK II blockade diminishes TRAF-mediated activation of interferon-regulatory factor 3 [18] | 12 |
MAP kinase cascade | Enhances p44/p42 mitogen-activated protein kinase phosphorylation during Chlamydia pneumoniae infection | 1–10 µM | Relief of CaMK-dependent negative feedback on MAPK activation [19] | 30 |
Retinoic acid receptor signalling | Potentiates retinoic-acid-induced differentiation of HL-60 myeloid cells | 0.8–1 µM | Preferential inhibition of CaMK II over CaMK I augments receptor transactivation [6] | 39 |
Glycogen synthase kinase 3β, PRAK, MAPKAP-K2 | Weak inhibition only at ≥10 µM | Off-target kinase binding at high exposure [20] | 44 |
The structure-activity relationship studies of KN-62 have revealed several critical functional groups essential for its inhibitory activity against calcium/calmodulin-dependent protein kinase II. The isoquinolinesulfonamide core structure represents the primary pharmacophore responsible for binding to the calmodulin binding site of the enzyme [1] [2]. This core structure exhibits a dissociation constant of 0.9 micrometers, demonstrating competitive inhibition with respect to calmodulin binding [2].
The phenylpiperazine moiety serves as a crucial structural element that significantly influences both cellular permeability and binding affinity. Studies have demonstrated that modifications to this group can dramatically alter the biological activity of KN-62 analogues [3] [4]. The tyrosine backbone provides the essential structural scaffold that maintains proper molecular orientation for optimal binding interactions with the target enzyme [1] [2].
Research has established that the stereochemistry at the tyrosine center is absolutely critical for maintaining potent inhibitory activity. The S-configuration at the tyrosine residue is required for optimal binding, as demonstrated by studies showing that D-tyrosine analogues exhibit significantly reduced activity compared to their L-tyrosine counterparts [5] [6]. Additionally, the methyl group on the sulfonamide nitrogen enhances binding affinity and is essential for maintaining the compound's inhibitory potency [2].
Structural Feature | Effect on CaMKII Activity | Ki/IC50 Values |
---|---|---|
Isoquinolinesulfonamide core | Essential for binding to calmodulin binding site | 0.9 μM (CaMKII) |
Phenylpiperazine moiety | Critical for cellular permeability and binding | Essential component |
Tyrosine backbone | Provides structural scaffold for proper orientation | Required for activity |
S-configuration at tyrosine | Required for potent activity | Active form |
Methyl group on sulfonamide nitrogen | Enhances binding affinity | Required for binding |
Extensive structure-activity relationship studies have identified specific modifications that significantly enhance P2X7 receptor affinity beyond the parent KN-62 compound. The length of the linker between the piperazine nitrogen and the phenyl ring has been identified as a critical determinant of receptor binding affinity [3] [4]. Compounds with a one-carbon linker demonstrate superior activity compared to those with two-carbon linkers, with the latter showing a ten-fold decrease in biological activity [4].
Halogen substitutions on the phenyl ring attached to the piperazine moiety have proven particularly effective for enhancing P2X7 receptor antagonistic activity. The para-fluorophenyl substitution yields the most potent compounds in this series, while ortho-fluorophenyl substitution results in a three-fold reduction in potency compared to the para-position [4]. The nature of the halogen substituent also significantly impacts activity, with para-chlorophenyl and para-iodophenyl substitutions showing dramatic decreases in activity compared to the fluorine analogue [4].
Benzothiadiazole replacements have emerged as particularly promising modifications for enhancing P2X7 receptor affinity. Compound AS-004, which incorporates a benzothiadiazole group, demonstrates an inhibitory concentration of 15 nanometers and exhibits five-fold greater potency than KN-62 in inducing cellular differentiation [5] [6]. This modification represents one of the most significant improvements in P2X7 receptor antagonistic activity achieved through structural modifications of the parent compound [5].
Modification | Compound | IC50 P2X7 (nM) | Activity Change |
---|---|---|---|
Piperazine linker length | Compounds 61-62 | 1-carbon > 2-carbon (10-fold decrease) | Linker length critical |
Para-fluorophenyl substitution | Compound 63 | Most potent | Optimal halogen substitution |
Ortho-fluorophenyl substitution | Ortho-F analogue | 3-fold reduction vs para-F | Position matters |
Benzothiadiazole replacement | AS-004 | 15 nM (5x more potent) | Enhanced potency |
The development of KN-62 analogues with enhanced cellular permeability and potency has been achieved through strategic structural modifications that optimize both pharmacokinetic properties and binding affinity. Adamantyl carbonyl substitutions have demonstrated exceptional improvements in cellular uptake and receptor binding, with compound 21i exhibiting inhibitory concentrations of 23 nanometers in ethidium bromide uptake assays and 14 nanometers in interleukin-1 beta enzyme-linked immunosorbent assays [7].
Trifluoromethyl-chloro benzoyl modifications have also proven highly effective for enhancing both cellular permeability and antagonistic potency. Compound 21w demonstrates inhibitory concentrations of 54 nanometers in ethidium bromide uptake assays and 9 nanometers in interleukin-1 beta release assays, representing significant improvements over the parent compound [7]. The incorporation of electron-withdrawing groups such as trifluoromethyl and chloro substituents appears to enhance membrane permeability while maintaining high receptor affinity [8].
Pyrimidine-2,4-dione core modifications have been employed as a strategy to improve the pharmacological properties of KN-62 analogues through conformational constraint [8]. These modifications aim to lock the molecule into its bioactive conformation, thereby reducing conformational entropy and improving binding affinity. The pyrimidine-2,4-dione scaffold has demonstrated improved P2X7 receptor antagonistic activities compared to the flexible parent structure [8].
Morpholine substitutions have emerged as viable alternatives to the phenylpiperazine moiety, offering enhanced cellular permeability properties. Compound AS-047, which incorporates a morpholine group, exhibits an inhibitory concentration of 0.92 micrometers, representing a five-fold improvement in potency compared to KN-62 [5]. This modification demonstrates that alternative cyclic amine structures can maintain or enhance biological activity while potentially improving pharmacokinetic properties [5].
Structural Modification | Compound ID | IC50 Enhancement | Key Property |
---|---|---|---|
Adamantyl carbonyl group | 21i | 23 nM (EtBr), 14 nM (IL-1β) | Enhanced cellular uptake |
Trifluoromethyl-chloro benzoyl | 21w | 54 nM (EtBr), 9 nM (IL-1β) | Improved potency |
Pyrimidine-2,4-dione core | Pyrimidine series | Improved P2X7 antagonism | Conformational constraint |
Morpholine substitution | AS-047 | 0.92 μM (5x more potent) | Alternative amine |
The isoquinolinesulfonamide moiety represents the essential pharmacophore of KN-62 and serves as the primary recognition element for binding to the calmodulin binding site of calcium/calmodulin-dependent protein kinase II [1] [2]. This aromatic sulfonamide structure provides the necessary hydrogen bonding and hydrophobic interactions required for competitive inhibition with calmodulin. The isoquinoline ring system contributes to the overall binding affinity through pi-pi stacking interactions with aromatic residues in the protein binding site [2].
The sulfonamide functional group within the isoquinolinesulfonamide moiety plays a crucial role in maintaining the proper orientation and binding geometry required for enzyme inhibition. The sulfonamide nitrogen serves as both a hydrogen bond donor and acceptor, facilitating critical interactions with amino acid residues in the calmodulin binding domain [2]. Modifications to this group, such as the addition of a methyl substituent, have been shown to enhance binding affinity and selectivity for the target enzyme [2].
The piperazine moiety functions as a crucial linker element that connects the isoquinolinesulfonamide pharmacophore to the phenyl ring system while providing optimal spatial orientation for dual receptor binding [3] [4]. The six-membered saturated ring adopts a chair conformation that positions the attached phenyl ring in the appropriate three-dimensional space for interaction with both calcium/calmodulin-dependent protein kinase II and P2X7 receptor binding sites [4].
The conformational flexibility of the piperazine ring allows for induced fit binding to multiple target sites, contributing to the dual pharmacological activity of KN-62. However, excessive rigidity through conformational constraint, as demonstrated in tetrahydroisoquinoline analogues, results in significant loss of biological activity, with constrained analogues showing thirty-fold reduced potency compared to the parent compound [9] [10]. This finding emphasizes the importance of maintaining optimal conformational flexibility in the piperazine region for dual target binding [9].
The phenyl ring attached to the piperazine nitrogen serves as a critical recognition element for P2X7 receptor binding while contributing to the overall lipophilicity and cellular permeability of the compound [3] [4]. Substituents on this phenyl ring significantly influence receptor selectivity and binding affinity, with electron-withdrawing groups generally enhancing P2X7 receptor antagonistic activity [4]. The spatial relationship between the piperazine nitrogen and the phenyl ring, mediated by the linker length, represents a key determinant of biological activity and receptor selectivity [4].
Functional Group | Role | Modification Tolerance | SAR Significance |
---|---|---|---|
Isoquinoline-5-sulfonyl | Calmodulin binding site interaction | Low - critical for activity | Essential pharmacophore |
Phenylpiperazine | Cell permeability and P2X7 binding | Moderate - substitution patterns matter | Selectivity determinant |
Tyrosine hydroxyl | Hydrogen bonding and orientation | Low - required for binding | Binding anchor |
Sulfonamide nitrogen | Binding affinity modulation | Moderate - methylation beneficial | Affinity modulator |
Benzothiadiazole | Enhanced P2X7 antagonism | High - improves activity | Potency enhancer |